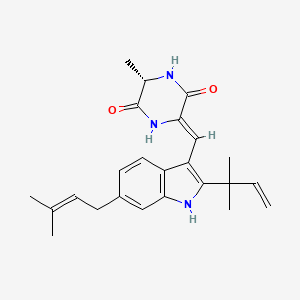
Neoechinulin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neoechinulin D is an isoprenylated dehydrotryptophyl metabolite isolated from the fungus Aspergillus amstelodami. It belongs to the class of diketopiperazine type indole alkaloids, which are known for their diverse biological activities, including radical scavenging, anti-inflammatory, antiviral, anti-neurodegenerative, neurotrophic factor-like, anticancer, pro-apoptotic, and anti-apoptotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Neoechinulin D involves the isolation and structural determination of the compound from fungal sources. The process typically includes the extraction of the fungal culture, followed by chromatographic separation and purification techniques to isolate the compound .
Industrial Production Methods: the general approach involves large-scale fermentation of the fungal strain Aspergillus amstelodami, followed by extraction and purification processes similar to those used in laboratory settings .
Analyse Des Réactions Chimiques
Types of Reactions: Neoechinulin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound .
Applications De Recherche Scientifique
Neoechinulin D has a wide range of scientific research applications:
Mécanisme D'action
Neoechinulin D exerts its effects through various molecular targets and pathways. It can down-regulate Bcl-2 protein expression and upregulate Bax protein expression, leading to the activation of the caspase-3 cascade and apoptosis in cancer cells . Additionally, it inhibits the production of nitric oxide and prostaglandin E2 by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2 .
Comparaison Avec Des Composés Similaires
- Neoechinulin A
- Neoechinulin B
- Neoechinulin C
- Neoechinulin E
Each of these compounds has unique properties that make them valuable for different scientific and medical applications .
Propriétés
Formule moléculaire |
C24H29N3O2 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C24H29N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-11-10-16(9-8-14(2)3)12-19(17)26-21/h7-8,10-13,15,26H,1,9H2,2-6H3,(H,25,29)(H,27,28)/b20-13-/t15-/m0/s1 |
Clé InChI |
YCCLECFRSYOPML-HYTQYMIGSA-N |
SMILES isomérique |
C[C@H]1C(=O)N/C(=C\C2=C(NC3=C2C=CC(=C3)CC=C(C)C)C(C)(C)C=C)/C(=O)N1 |
SMILES canonique |
CC1C(=O)NC(=CC2=C(NC3=C2C=CC(=C3)CC=C(C)C)C(C)(C)C=C)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


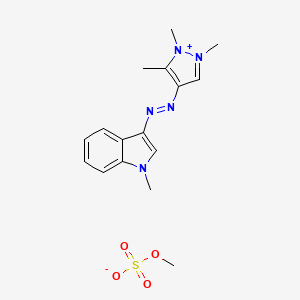
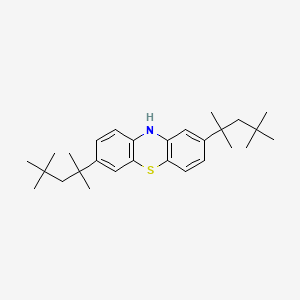

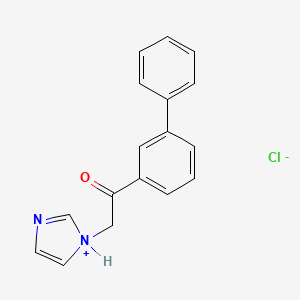
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)
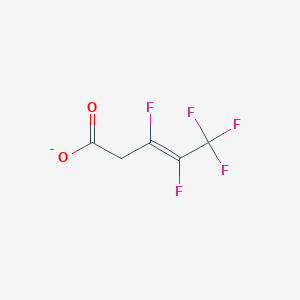
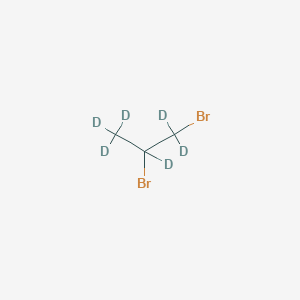
![(17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13758493.png)

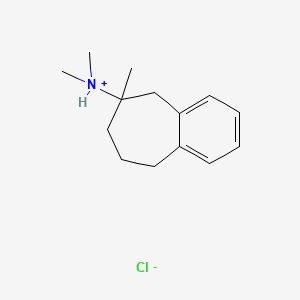
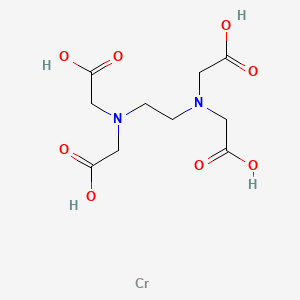

![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate](/img/structure/B13758513.png)

